
Barbituric acid, 5,5-diallyl-1-heptyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barbituric acid, 5,5-diallyl-1-heptyl-, is a derivative of barbituric acid, which is a pyrimidine heterocyclic compound. Barbituric acid itself is the parent compound of barbiturate drugs, although it is not pharmacologically active. The compound is characterized by its pyrimidine skeleton and is known for its various applications in organic synthesis and medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of barbituric acid derivatives typically involves the condensation of urea with malonic acid or its estersThis can be achieved through alkylation reactions using appropriate alkyl halides under basic conditions .
Industrial Production Methods
Industrial production methods for barbituric acid derivatives often involve large-scale condensation reactions followed by purification processes such as recrystallization. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Barbituric acid derivatives undergo various types of chemical reactions, including:
Oxidation: Oxidation reactions can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.
Substitution: Substitution reactions can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents like alkyl halides. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of barbituric acid derivatives can yield hydroxylated or carbonylated products, while alkylation can introduce various alkyl groups at specific positions on the pyrimidine ring .
Wissenschaftliche Forschungsanwendungen
Barbituric acid, 5,5-diallyl-1-heptyl-, has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anticonvulsant and sedative effects.
Industry: Utilized in the production of various chemical intermediates and materials
Wirkmechanismus
The mechanism of action of barbituric acid derivatives involves their interaction with the central nervous system. These compounds can modulate the activity of neurotransmitter receptors, such as gamma-aminobutyric acid (GABA) receptors, leading to sedative and hypnotic effects. The molecular targets and pathways involved include the enhancement of GABAergic transmission and inhibition of excitatory neurotransmission .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to barbituric acid, 5,5-diallyl-1-heptyl-, include:
Barbituric acid: The parent compound with a pyrimidine skeleton.
5,5-Diallyl-1,3-dimethylbarbituric acid: A derivative with dimethyl groups at the 1 and 3 positions.
Thiobarbituric acid: A sulfur-containing analogue with similar chemical properties.
Uniqueness
The uniqueness of barbituric acid, 5,5-diallyl-1-heptyl-, lies in its specific substitution pattern, which can impart distinct chemical and biological properties. The presence of allyl and heptyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
66940-75-8 |
|---|---|
Molekularformel |
C17H26N2O3 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
1-heptyl-5,5-bis(prop-2-enyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C17H26N2O3/c1-4-7-8-9-10-13-19-15(21)17(11-5-2,12-6-3)14(20)18-16(19)22/h5-6H,2-4,7-13H2,1H3,(H,18,20,22) |
InChI-Schlüssel |
WOEQIPNOTVJVHA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCN1C(=O)C(C(=O)NC1=O)(CC=C)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Thieno[3,2-C]pyridine-2-methanamine, 4-amino-(9CI)](/img/structure/B13805115.png)
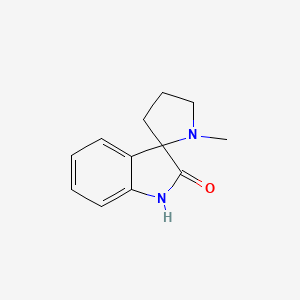
![N-[2-[(2-Chloro-6-cyano-4-nitrophenyl)azo]-5-[(3-methoxybutyl)(2-methoxyethyl)amino]phenyl]acetamide](/img/structure/B13805125.png)
![5-[(Trimethylsilyl)oxy]isoquinoline](/img/structure/B13805128.png)
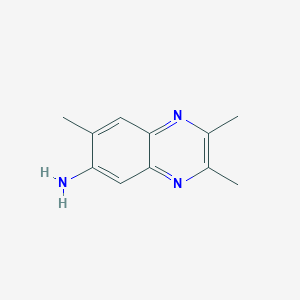

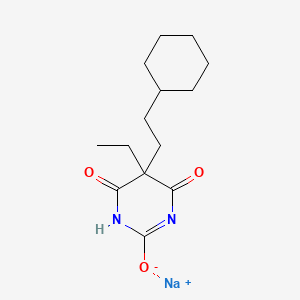
![3-Hydroxy-8-azabicyclo[3.2.1]octane-8-carbaldehyde](/img/structure/B13805160.png)
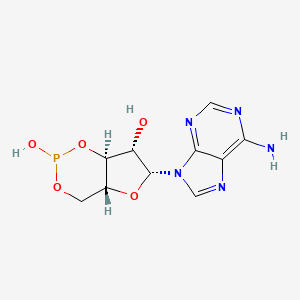
![7,8-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13805178.png)
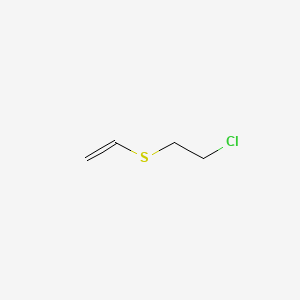
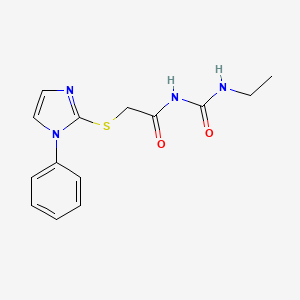
![tert-Butyl(dimethyl)silyl 3-([tert-butyl(dimethyl)silyl]oxy)propanoate](/img/structure/B13805192.png)
